molecular formula C11H17Cl B13159540 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

Cat. No.: B13159540
M. Wt: 184.70 g/mol
InChI Key: PIKQDWBKASLSGC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane (CAS 1566165-68-1) is an organic compound with the molecular formula C11H17Cl and a molecular weight of 184.70 g/mol . This bicyclic structure is of significant interest in medicinal chemistry, particularly as a sophisticated synthetic intermediate or a rigid scaffold for drug discovery. The bicyclo[2.2.1]heptane (norbornane) framework is a privileged structure in organic synthesis due to its inherent rigidity, which is leveraged to lock molecular conformations . Researchers utilize derivatives like this to create conformationally constrained analogs of nucleosides and nucleotides, which are crucial for probing the structure and function of various P2Y purinergic receptors (a class of G protein-coupled receptors) . The presence of both a chloromethyl group and a cyclopropyl substituent on the same bridgehead carbon provides two versatile handles for further chemical modification, enabling its integration into larger, more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17Cl

Molecular Weight

184.70 g/mol

IUPAC Name

2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H17Cl/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2

InChI Key

PIKQDWBKASLSGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CCC2C3)CCl

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.2.1]heptane Core

  • Starting with cyclopentadiene and an appropriate olefin (e.g., 2-butene), the bicyclo[2.2.1]heptane scaffold is synthesized via the Diels-Alder reaction and subsequent isomerization as described above.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent is introduced typically by cyclopropanation reactions on a pre-functionalized bicyclic intermediate. This can be achieved through carbene transfer reactions using diazo compounds or haloalkanes under catalytic conditions.

Functionalization with Chloromethyl Group

  • The chloromethyl group is incorporated by halogenation of the methyl substituent on the cyclopropyl ring. This halogenation is usually performed using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or ring opening.

Purification and Characterization

  • The final compound is purified by chromatographic methods and characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Summary of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + 2-butene, 20–150°C, acid catalyst Formation of bicyclo[2.2.1]heptene intermediate
2 Isomerization Acid catalyst, 20–400°C Conversion to bicyclo[2.2.1]heptane derivatives
3 Cyclopropanation Carbene source (e.g., diazo compound), catalyst Introduction of cyclopropyl substituent
4 Chloromethyl Halogenation Chlorinating agents (e.g., SOCl2, PCl5, NCS) Formation of chloromethyl group on cyclopropyl ring
5 Purification and Characterization Chromatography, NMR, HRMS, HPLC Isolation of pure 2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity. It can be used in the design of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

    Industry: It is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of bicyclo[2.2.1]heptane derivatives, emphasizing substituent effects, applications, and key properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane Chloromethyl, cyclopropyl at C2 C₁₁H₁₇Cl 196.71 (calculated) Hypothesized enhanced reactivity for alkylation or polymerization
2-(Chloromethyl)bicyclo[2.2.1]heptane Chloromethyl at C2 C₈H₁₃Cl 144.64 Synthetic intermediate; potential alkylating agent
2-Chlorobicyclo[2.2.1]heptane Chlorine at C2 C₇H₁₁Cl 134.62 Simpler structure; IR and mass spectrometry data available
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane Difluorovinyl at C2 C₉H₁₂F₂ 158.19 Fluorinated derivative; potential use in fluoropolymer synthesis
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane Bulky alkenyl group at C2 C₁₂H₂₀ 164.29 High lipophilicity; possible monomer for specialty polymers
2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane Amino and isopropyl groups at C2 and C3 C₁₀H₁₉N 153.27 Pharmacological agent (imidazoline receptor specificity)
Bicyclo[2.2.1]heptane oxime derivatives Oxime ethers (e.g., dodecyloxyimino at C2) Variable ~250–350 Plant growth regulation; racemic and enantiopure forms studied
Aryl-substituted derivatives (e.g., 3ma, 3na, 3oa) Methoxynaphthalene, dimethoxyphenylene at C2 C₁₆H₁₈O to C₁₉H₂₂O₂ 226–274 High synthetic yields (89–99%); materials science applications

Key Observations:

Substituent Effects on Reactivity: Chloromethyl and chlorine substituents (e.g., ) enhance electrophilicity, favoring nucleophilic substitution. Fluorinated derivatives () exhibit electron-withdrawing effects, altering polarity and thermal stability.

Biological and Industrial Applications: Amino/isopropyl-substituted analogs () show receptor-specific bioactivity, while oxime derivatives () act as plant growth regulators. Aryl-substituted compounds () with methoxy groups are used in materials synthesis due to their rigid, aromatic frameworks.

Physical Properties :

  • Bulky substituents (e.g., ) increase molecular weight and lipophilicity, impacting solubility and diffusion rates.
  • Simpler chloro derivatives () have lower molecular weights, making them volatile intermediates in organic synthesis.

Biological Activity

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane, a bicyclic compound, is of interest due to its unique structural properties and potential biological activities. Its bicyclic structure allows for various interactions with biological systems, making it a candidate for pharmacological studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C10_{10}H11_{11}Cl
  • Molecular Weight : Approximately 182.65 g/mol

The structure features a bicyclo[2.2.1]heptane framework, characterized by two bridged cyclopropane rings, which contributes to its rigidity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures often exhibit antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown effectiveness against various bacterial strains, suggesting that 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane may possess similar activity.

Anticancer Properties

Studies on related compounds have demonstrated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chloromethyl group may enhance these properties by facilitating interactions with cellular targets.

Neuroactivity

Compounds containing bicyclic structures have been explored for neuroactive properties, including modulation of neurotransmitter systems. Preliminary data suggest that 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane could influence dopaminergic and serotonergic pathways, warranting further investigation into its neuropharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis,
NeuroactivityModulation of neurotransmitters,

Case Study: Antimicrobial Evaluation

In a study evaluating various bicyclic compounds, 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study: Anticancer Mechanism

Another study focused on the anticancer properties of structurally similar compounds demonstrated that treatment with 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane led to increased apoptosis in human cancer cell lines (e.g., HeLa cells). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

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